4-Chloromethyl-2(5H)-furanone

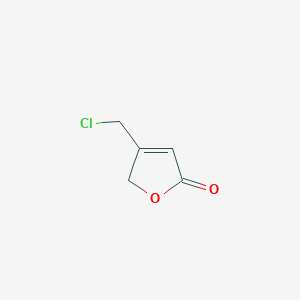

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCZZJWSQSZQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925333 | |

| Record name | 4-(Chloromethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125973-99-1 | |

| Record name | 2(5H)-Furanone, 4-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloromethyl 2 5h Furanone and Its Derivatives

Direct Halogenation Approaches

Direct halogenation methods offer a straightforward route to introduce a chlorine atom onto a pre-existing furanone scaffold. These approaches can be broadly categorized into the chlorination of a methyl group and the strategic introduction of a chloromethyl moiety through precursor functionalization.

Chlorination of 4-Methyl-2(5H)-furanone

The direct conversion of 4-methyl-2(5H)-furanone to 4-chloromethyl-2(5H)-furanone can be achieved through free-radical chlorination. This method leverages the reactivity of the allylic methyl group. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS), which serves as a source of chlorine radicals in the presence of a radical initiator.

The reaction is typically initiated by either thermal or photochemical means. Azo compounds, such as azobisisobutyronitrile (AIBN), are frequently employed as thermal initiators. Upon heating, AIBN decomposes to generate radicals that can abstract a hydrogen atom from the methyl group of 4-methyl-2(5H)-furanone, leading to the formation of a resonance-stabilized allylic radical. This radical then reacts with NCS to yield the desired 4-chloromethyl-2(5H)-furanone and a succinimidyl radical, which continues the chain reaction. The reaction is generally performed in an inert solvent, such as carbon tetrachloride or benzene, to prevent unwanted side reactions.

| Reagents | Initiator | Solvent | Temperature | Yield (%) |

| N-chlorosuccinimide (NCS) | Azobisisobutyronitrile (AIBN) | CCl4 | Reflux | Moderate to Good |

| N-chlorosuccinimide (NCS) | Benzoyl Peroxide | Benzene | Reflux | Moderate |

| Sulfuryl chloride (SO2Cl2) | AIBN | CH2Cl2 | Room Temp to Reflux | Variable |

Strategies for Chloromethyl Group Introduction

An alternative to the direct chlorination of the methyl group is the introduction of the chloromethyl group from a precursor alcohol. This two-step strategy involves the synthesis of 4-(hydroxymethyl)-2(5H)-furanone, followed by the conversion of the hydroxyl group to a chloride. This approach can offer advantages in terms of selectivity and milder reaction conditions.

The synthesis of 4-(hydroxymethyl)-2(5H)-furanone can be accomplished through various methods, including the reduction of a corresponding carboxylic acid or ester derivative. Once the hydroxymethyl intermediate is obtained, several established methods can be employed for its conversion to 4-chloromethyl-2(5H)-furanone. A common and effective method is the use of thionyl chloride (SOCl2), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Another widely used method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and carbon tetrachloride (CCl4) to achieve the transformation under mild conditions wikipedia.orgnrochemistry.comorganic-chemistry.org. This reaction proceeds with high reliability for primary alcohols and offers good yields.

| Reagent System | Description | Typical Conditions |

| Thionyl Chloride (SOCl2) | Converts primary alcohols to alkyl chlorides. | Neat or in a non-polar solvent (e.g., CH2Cl2), often with a base (e.g., pyridine). |

| Appel Reaction (PPh3, CCl4) | A mild method for converting alcohols to alkyl chlorides. | Anhydrous aprotic solvent (e.g., CH2Cl2, THF) at room temperature. |

| Methanesulfonyl Chloride (MsCl), then LiCl | Two-step process involving mesylation followed by nucleophilic substitution. | Mesylation with MsCl and a base (e.g., Et3N), followed by displacement with LiCl in a polar aprotic solvent (e.g., DMF). |

Multicomponent and Cascade Reactions in Furanone Synthesis

Multicomponent and cascade reactions represent highly efficient strategies for the construction of the furanone ring system, often allowing for the rapid assembly of complex molecular architectures from simple starting materials. These methods are particularly valuable for creating diverse libraries of furanone derivatives.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 4-substituted-2(5H)-furanones. A notable example is the Suzuki coupling of a 4-tosyl-2(5H)-furanone with a suitable boronic acid organic-chemistry.orgysu.amresearchgate.net. While this method does not directly install a chloromethyl group, it provides a versatile platform for introducing a variety of substituents at the 4-position. To synthesize 4-chloromethyl-2(5H)-furanone via this route, a (chloromethyl)boronic acid derivative or a precursor that can be subsequently converted to the chloromethyl group would be required. The general applicability of palladium catalysis allows for a broad substrate scope and functional group tolerance.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as PdCl2(PPh3)2, and a base, like potassium fluoride, in a mixed solvent system such as THF-water organic-chemistry.org.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh3)4 | Triphenylphosphine | Na2CO3 | Toluene/H2O | 80-100 |

| PdCl2(dppf) | dppf | K3PO4 | Dioxane | 80-100 |

| Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 90-110 |

Metal-Free Cross-Coupling Methods

In recent years, there has been a growing interest in the development of metal-free cross-coupling and cyclization reactions for the synthesis of heterocyclic compounds, including furanones. These methods offer the advantages of avoiding potentially toxic and expensive transition metals. One such approach involves a formal [4+1] cycloaddition of α,β-alkenyl ketones with a carbene precursor, which can be followed by rearrangement and elimination to afford the furanone ring system nih.gov. While not a direct route to 4-chloromethyl-2(5H)-furanone, these methodologies showcase the potential for innovative, metal-free strategies in furanone synthesis. The development of metal-free methods that can directly incorporate a chloromethyl group or a suitable precursor remains an active area of research.

Cycloisomerization of Allenic Hydroxyketones

The cycloisomerization of allenic hydroxyketones provides a direct and atom-economical route to substituted 2(5H)-furanones. This transformation can be catalyzed by various transition metals, such as gold or silver, which activate the allene (B1206475) moiety towards nucleophilic attack by the hydroxyl group. Interestingly, it has been demonstrated that this cyclization can also proceed under metal-free conditions, using a simple base like aqueous sodium hydroxide (B78521) nih.govacs.orgacs.org.

In this reaction, the deprotonated hydroxyl group of the allenic hydroxyketone undergoes an intramolecular 5-endo-dig cyclization onto the central carbon of the allene. The resulting enolate then tautomerizes to furnish the 2(5H)-furanone product. The substitution pattern of the final furanone is determined by the structure of the starting allenic hydroxyketone. To synthesize 4-chloromethyl-2(5H)-furanone using this method, an allenic hydroxyketone bearing a chloromethyl group at the appropriate position would be required as the starting material.

| Catalyst/Reagent | Solvent | Temperature | Key Features |

| AuCl3/AgOTf | Dichloromethane | Room Temperature | High efficiency and selectivity for various substituted allenes. |

| PtCl2 | Toluene | 80 °C | Effective for a range of substrates. |

| Aqueous NaOH | Water | Room Temperature | Metal-free, environmentally benign conditions nih.govacs.org. |

Derivatization and Functionalization Strategies

The functionalization of the 4-Chloromethyl-2(5H)-furanone framework is key to accessing a diverse range of derivatives with potentially unique chemical and biological properties. Strategies primarily target the reactive chloromethyl group and the furanone ring itself, alongside methods to construct the core structure with stereochemical control.

Chemical Transformations of the Chloromethyl Group

While direct studies on the chemical transformations of the chloromethyl group in 4-Chloromethyl-2(5H)-furanone are not extensively detailed in available literature, the reactivity of similar benzylic and allylic halides provides a strong basis for predicting its behavior. The chloromethyl group is an excellent electrophilic site, poised for nucleophilic substitution reactions.

Research on related compounds, such as 4-(hydroxymethyl)-2(5H)-furanone, demonstrates the versatility of the C-4 position for derivatization. This hydroxyl precursor is used as a starting point for synthesizing various halogenated analogues of the potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) nih.gov. This suggests that the corresponding chloromethyl compound would be a reactive intermediate for introducing a variety of functional groups through substitution of the chloride leaving group.

Expected transformations would include reactions with:

O-Nucleophiles: Alcohols and phenols to form ethers.

N-Nucleophiles: Amines to produce secondary or tertiary amines.

S-Nucleophiles: Thiols to yield thioethers.

C-Nucleophiles: Cyanide or enolates to create new carbon-carbon bonds.

These substitutions would allow for the synthesis of a broad library of 4-substituted methyl-2(5H)-furanone derivatives, enabling structure-activity relationship studies.

Stereoselective Synthesis of Chiral Furanone Derivatives

The development of stereoselective methods for synthesizing chiral furanone derivatives is of significant interest due to the stereospecificity of many biological interactions. While methodologies directly employing 4-Chloromethyl-2(5H)-furanone are not prominent, strategies involving related furanone precursors highlight common approaches.

A primary strategy involves the use of chiral precursors or auxiliaries derived from mucohalic acids. For instance, chiral sulfones based on the 2(5H)-furanone scaffold have been synthesized by reacting mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) and l-borneol nih.govmdpi.com. This acid-catalyzed reaction introduces a chiral alkoxy group at the C-5 position, yielding diastereomeric mixtures that can be separated nih.govmdpi.com. Subsequent modifications at other positions on the furanone ring can then lead to a variety of optically active derivatives nih.govmdpi.com.

Another approach involves the stereoselective synthesis of the furanone ring itself. Highly optically active 3-chloromethyl-2(5H)-furanones have been prepared from readily available optically active 2,3-allenols via a PdCl2-catalyzed chlorocyclocarbonylation acs.org. This method demonstrates that chirality can be effectively transferred from an acyclic precursor to the heterocyclic product. Similarly, highly optically active 4-substituted-2(5H)-furanones have been synthesized from chiral 3-bromo-2(5H)-furanone precursors researchgate.net. These examples underscore the potential for developing asymmetric syntheses for the 4-chloromethyl variant.

Table 1: Strategies for Stereoselective Furanone Synthesis

| Precursor Type | Chiral Source | Resulting Chirality | Reference Example |

|---|---|---|---|

| Mucohalic Acids | Chiral Alcohols (l-menthol, l-borneol) | Chirality at C-5 position | Synthesis of chiral sulfones |

| 2,3-Allenols | Optically active starting material | Chirality transferred to furanone core | Synthesis of 3-chloromethyl-2(5H)-furanones |

Utilization of Halogenated Furanone Precursors (e.g., Mucohalic Acids)

Mucohalic acids, such as mucochloric acid (MCA) and mucobromic acid (MBA), are highly functionalized and inexpensive starting materials that serve as versatile building blocks for a wide array of substituted 2(5H)-furanone derivatives researchgate.netmdpi.comresearchgate.net. These precursors are characterized by a dihalogenated furanone core and a reactive hydroxyl group at the C-5 position, making them susceptible to attack by various nucleophiles researchgate.netmdpi.comnih.gov.

The reactivity of mucohalic acids is dictated by the multiple electrophilic centers and the different lability of the two halogen atoms, which allows for selective structural transformations researchgate.net. The general reactivity patterns involve:

Reactions at C-5: The hydroxyl group can be easily halogenated, or converted to ethers and esters researchgate.netmdpi.com. It also facilitates Friedel-Crafts-type reactions with arenes to form 5-aryl derivatives mdpi.com.

Reactions at C-4: The halogen at the C-4 position (beta to the carbonyl) is susceptible to nucleophilic substitution via a Michael-type addition-elimination reaction. This is a common pathway for introducing N- and S-nucleophiles nih.govmdpi.commdpi.comnih.gov.

Reactions at C-3: Substitution of the halogen at the C-3 position (alpha to the carbonyl) is also possible, though often less favorable than at C-4 researchgate.net.

Ring Transformation: The furanone ring can be opened or rearranged to form other heterocyclic systems, such as pyridazinones, when reacted with bifunctional nucleophiles like hydrazine (B178648) mdpi.com.

One synthetic route starting from furfural (B47365) involves oxidation with manganese dioxide in the presence of hydrochloric acid, which can form 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate on the way to mucochloric acid mdpi.com. This intermediate is structurally closer to the target compound and highlights the feasibility of building 4-substituted furanones from simple precursors. The diverse reactions of mucohalic acids provide a powerful platform for accessing a vast chemical space of furanone derivatives.

Table 2: Selected Reactions of Mucohalic Acid (MCA) Derivatives

| Reactant(s) | Position of Reaction | Product Type |

|---|---|---|

| Alcohols / H+ | C-5 | 5-Alkoxy-3,4-dichloro-2(5H)-furanone |

| Acyl chlorides / Base | C-5 | 5-Acyloxy-3,4-dichloro-2(5H)-furanone |

| Primary Aryl Amines | C-4 | 4-Arylamino-3-chloro-5-hydroxy-2(5H)-furanone |

| Thiols / Base | C-4 | 4-Thio-substituted-3-halo-5-alkoxy-2(5H)-furanone |

| Hydrazine | Ring Transformation | 4,5-Dihalogeno-3(2H)-pyridazinone |

Mechanistic Organic Chemistry of 4 Chloromethyl 2 5h Furanone Reactivity

Role of the Chloromethyl Moiety in Reaction Pathways

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and, therefore, susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions where the chlorine atom, a good leaving group, is displaced. This type of reaction is fundamental to the chemical behavior of halogenated furanones. The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.org For 4-chloromethyl-2(5H)-furanone, the accessibility of the chloromethyl carbon to incoming nucleophiles makes SN2 reactions a predominant pathway. pressbooks.pubmasterorganicchemistry.com Various nucleophiles, including amines, thiols, and alkoxides, can participate in these reactions, leading to a diverse array of substituted furanone derivatives. For instance, reactions with amines can yield aminomethyl-furanones, while reactions with thiols produce thiomethyl-furanones. nih.govmdpi.com

Electrophilic Reactivity of Halogenated Furanones

The presence of halogen atoms, such as the chlorine in the chloromethyl group and any other halogens on the furanone ring, enhances the electrophilicity of the molecule. Halogenated furanones are known to be highly reactive towards nucleophiles. mdpi.com The electron-withdrawing nature of the halogens makes the carbon atoms to which they are attached more susceptible to nucleophilic attack. smolecule.com In the case of dihalo-5-hydroxy-2(5H)-furanones, the presence of two halogen atoms on the ring, a conjugated carbonyl group, and a hemiacetal hydroxyl group results in a highly reactive molecule. nih.govmdpi.com

The electrophilic character is not limited to the carbon bearing the halogen. The entire conjugated system, including the C=C double bond and the carbonyl group, can exhibit electrophilic properties. This allows for a variety of addition and substitution reactions to occur. nih.govmdpi.com

Ring-Chain Tautomerism and Isomerization in Analogous Furanones

Ring-chain tautomerism is a form of isomerization where a molecule exists in equilibrium between a cyclic and an open-chain structure. nih.gov This phenomenon is observed in analogous furanone compounds, particularly hydroxyfuranones. For example, 5-hydroxy-2(5H)-furanone exists in a chemical equilibrium with its open-chain isomer, cis-β-formylacrylic acid. wikipedia.org Similarly, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) can exist in both a cyclic furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution. nih.govmdpi.com The equilibrium between these forms is often pH-dependent, with the open-chain form being favored in the presence of bases. nih.gov This tautomerism is significant as the open-chain form presents different reactive sites, such as an aldehyde group, which can participate in reactions not possible for the cyclic form. nih.gov

Reaction Mechanisms with Nucleophiles and Biological Macromolecules

The high reactivity of chloromethylated furanones makes them prone to reactions with various nucleophiles, including those found in biological systems like DNA and proteins.

DNA Adduct Formation by Chloromethylated Furanones

Chloromethylated furanones are capable of forming covalent adducts with DNA. nih.gov These reactions are of significant interest due to their potential mutagenic consequences. nih.gov For example, 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) has been shown to react with 2'-deoxyadenosine (B1664071), a building block of DNA, to form several adducts. nih.gov The formation of these adducts involves the nucleophilic centers of the DNA bases attacking the electrophilic sites on the furanone derivative. nih.gov

In one study, the reaction of CMCF with 2'-deoxyadenosine at pH 7.4 and 37°C yielded three main adducts: 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR), 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine (pcA-dR), and 4-(N6-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid (OH-fbaA-dR). nih.gov The formation of these adducts highlights the complex reaction pathways that can occur between chloromethylated furanones and DNA. nih.gov

Table 1: DNA Adducts formed from the reaction of CMCF with 2'-deoxyadenosine

| Adduct Name | Abbreviation | Yield (mol %) |

|---|---|---|

| 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine | pfA-dR | 1.1 |

| 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine | pcA-dR | 6.7 |

Data from a study on the reaction of CMCF with 2-deoxyadenosine in buffered aqueous solutions at pH 7.4 and 37°C. nih.gov

Hydride Attack Mechanisms at the Furanone Core (e.g., C-4 Position)

The furanone core, particularly the carbon atoms of the double bond, can be susceptible to nucleophilic attack. Hydride ions (H⁻), typically delivered from reducing agents like sodium borohydride, can act as nucleophiles. Studies on related compounds, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, have demonstrated that hydride attack can occur at the C-4 position of the furanone ring. researchgate.net This suggests that the C-4 position in 4-chloromethyl-2(5H)-furanone is also an electrophilic center that can react with hydride donors. The addition of a hydride ion to the C-4 position would lead to the reduction of the C=C double bond.

Computational and Theoretical Investigations of 4 Chloromethyl 2 5h Furanone

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies have been instrumental in elucidating the electronic properties of 4-Chloromethyl-2(5H)-furanone and related halogenated furanones. These studies often focus on frontier molecular orbitals and the stability of reactive intermediates.

Frontier Molecular Orbital Analysis (LUMO, HOMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the electron-donating and electron-accepting capabilities of a molecule, respectively. wuxibiology.comresearchgate.netethz.ch

Studies on halogenated 2(5H)-furanones, including structures with a 4-(chloromethyl) group, have computed the LUMO and HOMO energy levels. researchgate.net A significant finding is the strong negative correlation between the LUMO energy levels and the mutagenicity of these compounds. researchgate.netca.gov As the LUMO energy decreases, the electrophilicity of the molecule increases, making it more susceptible to nucleophilic attack, which is a proposed mechanism for its mutagenic activity. researchgate.net In contrast, the HOMO energies of these compounds did not show a correlation with their mutagenicity. researchgate.net The energy gap between the HOMO and LUMO is also a crucial parameter, as a smaller gap can indicate higher reactivity and potential for intramolecular charge transfer. researchgate.netmalayajournal.org

Calculated Orbital Energies for Related Furanone Structures

| Compound Type | Orbital | Calculated Energy (eV) | Correlation with Mutagenicity |

|---|---|---|---|

| Halogenated 2(5H)-furanones | LUMO | Varies (Negative Correlation) | Strong Negative Correlation researchgate.net |

| Halogenated 2(5H)-furanones | HOMO | Varies | No Correlation researchgate.net |

Radical Anion Stability

The ability of a molecule to accept and stabilize an electron to form a radical anion is another indicator of its electrophilicity and potential reactivity. researchgate.net For halogenated 2(5H)-furanones, including 4-Chloromethyl-2(5H)-furanone, the stability of their corresponding radical anions has been computed. researchgate.net Research has demonstrated a strong negative correlation between the stability of these radical anions and the mutagenic activity of the parent compounds. researchgate.netca.gov This suggests that compounds that can more readily form stable radical anions are more potent mutagens. researchgate.net This increased stability is often attributed to the delocalization of the unpaired electron, which can be enhanced by electron-withdrawing substituents. nist.govrsc.org

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR/CoMFA/CoMSIA)

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a compound relates to its biological activity. mdpi.com These methods are used to develop predictive models that can guide the design of new molecules with desired properties. nih.govsrce.hr

For furanone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.govsrce.hrresearchgate.net These studies correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govsrce.hr While specific CoMFA/CoMSIA studies focused solely on 4-Chloromethyl-2(5H)-furanone are not detailed in the provided results, research on related furanone derivatives has shown that steric and electrostatic effects are significant factors influencing their biological activity. nih.govsrce.hrresearchgate.net For instance, in a study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as COX-2 inhibitors, the CoMFA and CoMSIA models indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor substituents play a crucial role in their inhibitory activity. nih.govsrce.hr Such models can generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or decrease activity. nih.govsrce.hr

Key Parameters in QSAR Studies of Furanone Derivatives

| QSAR Method | Important Molecular Fields/Parameters | General Finding |

|---|---|---|

| CoMFA/CoMSIA | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor | These properties significantly influence the biological activity of furanone derivatives. nih.govsrce.hrresearchgate.net |

Conformational Analysis and Tautomeric Equilibria

The three-dimensional conformation and the potential for tautomerism are critical aspects that can influence the chemical and biological properties of a molecule.

Conformational Analysis: The flexibility of the chloromethyl group and the furanone ring in 4-Chloromethyl-2(5H)-furanone allows for different spatial arrangements or conformations. While specific conformational analysis studies for this exact compound were not found, research on similar structures, such as 5-benzylimidazolidin-4-one derivatives, highlights the importance of considering different staggered and eclipsed conformations. ethz.ch The relative energies of these conformers can be small, suggesting that the molecule may be flexible and exist as a mixture of conformations at ambient temperatures. ethz.ch

Tautomeric Equilibria: Some furanone derivatives, particularly those with a hydroxyl group, can exist in equilibrium between a closed-ring (furanone) form and an open-ring tautomeric form. ca.govresearchgate.net For example, the highly mutagenic compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) exists primarily in an open-ring form at physiological pH. ca.gov Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone have shown that keto-enol tautomerism can lead to racemization, and the rate of this process is pH-dependent. nih.gov While 4-Chloromethyl-2(5H)-furanone itself does not possess the 5-hydroxy group often associated with this ring-opening tautomerism, the potential for other forms of tautomerism, though less likely, is a consideration in a complete theoretical analysis.

Applications of 4 Chloromethyl 2 5h Furanone As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the chloromethyl group in 4-Chloromethyl-2(5H)-furanone allows for its effective use as a precursor in the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a straightforward method for introducing new functional groups and extending the carbon skeleton.

A notable application of this reactivity is in the palladium-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols. acs.org This process yields 3-chloromethyl-2(5H)-furanones in a highly regioselective manner. acs.org The reaction introduces the chlorine atom to the terminal position of the allene (B1206475), while the lactone linkage forms between the central carbon of the allene and the hydroxyl oxygen. acs.org This method has been successfully employed to prepare optically active 3-chloromethyl-2(5H)-furanones from readily available optically active 2,3-allenols. acs.org

The versatility of the furanone core is further demonstrated in its use in the synthesis of various derivatives. For instance, the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen, has been synthesized in five steps from tetrachloroacetone and (carbomethoxymethylene)triphenylphosphorane. cdnsciencepub.com This highlights the adaptability of the furanone scaffold in constructing molecules with significant biological properties.

Role in Heterocyclic Chemistry and Natural Product Synthesis

The 2(5H)-furanone moiety is a common structural motif found in numerous natural products that exhibit a wide range of biological activities. researchgate.net Consequently, 4-Chloromethyl-2(5H)-furanone and its derivatives serve as crucial starting materials for the synthesis of these and other novel heterocyclic compounds.

The reactivity of the chloromethyl group and the furanone ring allows for various transformations to build more complex heterocyclic systems. For example, the synthesis of novel N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides and their subsequent chemical transformations have been explored. researchgate.net Furthermore, the furanone ring can be a precursor to other heterocyclic structures. Research has shown that mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a related compound, is an inexpensive and highly functionalized starting material for the selective synthesis of variously substituted 2(5H)-furanone derivatives, as well as sulfur- and nitrogen-containing heterocycles. researchgate.netgoogle.com

The strategic application of these furanone-based building blocks has enabled the synthesis of natural products. For instance, the marine natural products rubrolides B, I, K, and O were synthesized in a few steps from commercially available 3,4-dichloro-2(5H)-furanone. researchgate.net Key steps in this synthesis included a site-selective Suzuki cross-coupling and a vinylogous aldol (B89426) condensation. researchgate.net

Enabling Synthesis of Functionalized Lactones and Lactams

The 4-Chloromethyl-2(5H)-furanone scaffold is instrumental in the synthesis of a variety of functionalized lactones and lactams, which are important structural units in many pharmaceuticals and agrochemicals. epfl.ch The inherent reactivity of the chloromethyl group allows for the introduction of diverse functionalities.

Palladium-catalyzed reactions are particularly useful in this context. For example, the palladium-catalyzed carbonylation of halo alcohols is a well-established method for lactone synthesis. acs.org More specifically, the PdCl2-catalyzed chlorocyclocarbonylation of allenols provides an efficient route to 3-chloromethyl-2(5H)-furanones. acs.org These functionalized lactones can then be further modified.

Recent advancements have also focused on photocatalyzed reactions to generate functionalized lactones and lactams. An organic dye-photocatalyzed lactonization-alkynylation of homoallylic cesium oxalates using ethynylbenziodoxolone (EBX) reagents has been developed to produce valuable functionalized lactones and lactams. epfl.ch This method allows for the formation of two new C-C bonds and is applicable to a range of substrates, including primary, secondary, and tertiary homoallylic alcohols and primary homoallylic amines. epfl.ch

The table below summarizes some of the key synthetic transformations involving 4-Chloromethyl-2(5H)-furanone and related compounds, highlighting the resulting products.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,3- or 3,4-Allenols | PdCl₂, CuCl₂, CO | 3-Chloromethyl-2(5H)-furanones | acs.org |

| Tetrachloroacetone, (carbomethoxymethylene)triphenylphosphorane | Five-step synthesis | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | cdnsciencepub.com |

| 3,4-Dichloro-2(5H)-furanone | Suzuki cross-coupling, vinylogous aldol condensation, bromination | Rubrolides B, I, K, and O | researchgate.net |

| Homoallylic cesium oxalates | Organic dye, light, ethynylbenziodoxolone (EBX) reagents | Functionalized lactones and lactams | epfl.ch |

| Halo alcohols | Palladium catalyst, CO | Lactones | acs.org |

Mechanistic Insights into Biological Interactions of Chloromethylated Furanones

Molecular Mechanisms of Genotoxicity

The genotoxicity of 4-Chloromethyl-2(5H)-furanone (CMCF) is a significant area of research, primarily due to its presence as a disinfection byproduct in drinking water. nih.govvliz.be Its ability to induce genetic damage is attributed to its chemical structure, which facilitates interactions with biological macromolecules.

DNA Alkylation and Adduct Formation

4-Chloromethyl-2(5H)-furanone is recognized as a direct-acting bacterial mutagen. vliz.be Its mutagenic activity is linked to its electrophilic nature, which allows it to react with nucleophilic sites in DNA, leading to the formation of covalent adducts. nih.gov This process, known as DNA alkylation, can alter the structure of DNA and lead to errors during DNA replication and transcription, ultimately resulting in mutations.

Studies involving the reaction of CMCF with 2'-deoxyadenosine (B1664071), a component of DNA, have identified the formation of specific DNA adducts. In buffered aqueous solutions at physiological pH and temperature, three primary adducts have been isolated and characterized. vliz.be These adducts are the result of the covalent binding of CMCF to the deoxyadenosine (B7792050) molecule. The formation of these adducts has also been observed in reactions with calf thymus DNA, confirming that CMCF can directly damage DNA. vliz.be The yield of one of these adducts in calf thymus DNA was found to be approximately six adducts per 100,000 DNA bases. vliz.be

The mutagenicity of CMCF has been demonstrated in various strains of Salmonella typhimurium, where it induces both base-pair substitutions and frameshift mutations. nih.gov The highest mutagenic response is observed in strain TA100, which possesses a plasmid that enhances error-prone DNA repair, suggesting that the DNA damage caused by CMCF can be processed into mutations through this pathway. nih.gov While CMCF is a potent mutagen, its activity is reported to be less than that of its analogue, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). nih.govmdpi.com

Table 1: DNA Adducts Formed from the Reaction of 4-Chloromethyl-2(5H)-furanone with 2'-Deoxyadenosine

| Adduct Name | Chemical Name | Yield (mol %) at pH 7.4, 37°C | Detected in Calf Thymus DNA |

| pfA-dR | 3-(2-deoxy-beta-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine | 1.1 | Yes |

| pcA-dR | 3-(2-deoxy-beta-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine | 6.7 | No |

| OH-fbaA-dR | 4-(N6-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid | 5.5 | No |

Data sourced from studies on the reaction of CMCF with 2'-deoxyadenosine. vliz.be

Mechanisms of Enzyme Inhibition (e.g., Quorum Sensing Inhibition via LuxS Binding)

While much of the research on LuxS inhibition has focused on brominated furanones, the structural similarities and shared chemical reactivity within the halogenated furanone class suggest that chloromethylated furanones like CMCF may employ a similar mechanism of action. nih.govucc.ie The electrophilic nature of CMCF, which is responsible for its genotoxicity through DNA alkylation, would also facilitate its reaction with nucleophilic residues in the active site of enzymes like LuxS.

Inhibition of Gap Junctional Intercellular Communication (GJIC)

4-Chloromethyl-2(5H)-furanone has been shown to inhibit gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis by allowing the direct exchange of ions and small molecules between adjacent cells. nih.govresearchgate.net Disruption of GJIC is considered a potential mechanism of tumor promotion. researchgate.net

Studies on WB-F344 rat liver epithelial cells, which are target cells for the carcinogenicity of related furanones, have demonstrated that CMCF inhibits GJIC in a concentration-dependent manner. nih.gov When compared to other chlorohydroxyfuranones, CMCF is a more potent inhibitor than 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) but less potent than 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). nih.govnih.gov Following a 12-hour exposure, the inhibition of GJIC by CMCF remained stable. nih.gov

The molecular mechanism underlying the inhibition of GJIC by CMCF involves alterations to the expression of connexins, the proteins that form gap junction channels. nih.gov Specifically, CMCF was found to cause a concentration-dependent degradation of the Connexin43 (Cx43) protein, a major component of gap junctions in these cells. nih.gov This degradation of Cx43 protein reduces the number of functional gap junction channels between cells, thereby impairing intercellular communication.

Interestingly, at the transcriptional level, CMCF did not cause any significant change in the amount of Cx43 mRNA. nih.gov This indicates that the effect of CMCF is post-transcriptional, targeting the Cx43 protein itself rather than the gene that codes for it. Further investigation into the signaling pathways involved revealed that the activation of the mitogen-activated protein kinase (MAPK) signaling pathway is necessary for the inhibition of GJIC by CMCF. nih.gov The use of a specific inhibitor of MEK1, a kinase in the MAPK pathway, substantially reduced the inhibitory effect of CMCF on GJIC. nih.gov

Table 2: Comparative Potency of Chlorohydroxyfuranones on GJIC Inhibition in WB-F344 Rat Liver Epithelial Cells

| Compound | Lowest Observed Effective Concentration (µM) for GJIC Inhibition |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | 1.875 |

| 4-Chloromethyl-2(5H)-furanone (CMCF) | ~1.875 - 50 ( potency similar to MCA) |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) | ~1.875 - 50 |

| 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) | 50 |

Data adapted from a study comparing the effects of various chlorohydroxyfuranones on GJIC. nih.gov

Future Research Directions for 4 Chloromethyl 2 5h Furanone

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry increasingly prioritizes efficiency, selectivity, and sustainability. Future research should focus on developing novel synthetic pathways to 4-Chloromethyl-2(5H)-furanone that are both high-yielding and environmentally benign.

One promising approach involves transition metal catalysis. A mild and efficient method has been reported for the synthesis of 3-chloromethyl-2(5H)-furanones through the Palladium(II) chloride-catalyzed chlorocyclocarbonylation of 2,3-allenols. acs.orgacs.org This reaction proceeds with high regioselectivity, offering a direct route to the furanone core with the desired chloromethyl substituent. acs.org Further research could optimize this catalytic system, perhaps by exploring different ligands or alternative, less expensive metal catalysts to enhance turnover numbers and reduce costs.

Another critical research direction is the use of sustainable and renewable starting materials. Platform chemicals derived from biomass are gaining significant attention. For instance, 5-hydroxy-2(5H)-furanone can be efficiently produced via the photooxygenation of furfural (B47365), which is readily obtained from the dehydration of hemicelluloses found in agricultural waste like rice husks. google.comfrontiersin.org Investigating methods to convert this bio-derived platform chemical into 4-Chloromethyl-2(5H)-furanone could establish a green and sustainable manufacturing process.

Additionally, exploring the regioselective functionalization of other readily available furanone precursors presents a viable strategy. For example, methods have been developed to synthesize analogues by treating compounds like 4-(hydroxymethyl)-2(5H)-furanone with specific chlorinating agents such as thionyl chloride-pyridine to introduce the chloromethyl group. researchgate.net Refining these selective chlorination techniques could provide alternative and efficient synthetic routes.

Deeper Exploration of Reaction Mechanisms at the Molecular Level

A fundamental understanding of reaction mechanisms is paramount for optimizing synthetic protocols, controlling product selectivity, and predicting chemical behavior. For 4-Chloromethyl-2(5H)-furanone, future research should delve into the molecular-level details of its formation and reactivity.

For catalytic routes, such as the palladium-catalyzed cyclization of allenols, a proposed mechanism exists, but further detailed experimental and computational studies are needed for validation and refinement. acs.org Investigating the precise roles of the catalyst, oxidant (like CuCl₂), and solvent would enable fine-tuning of the reaction conditions for improved efficiency. acs.org

Computational chemistry offers a powerful tool for this exploration. Studies on related halogenated 2(5H)-furanones have successfully used methods like MNDO-PM3 to compute electronic properties such as Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.net These calculations have been correlated with the compounds' reactivity and biological activity. researchgate.net Applying similar computational models to 4-Chloromethyl-2(5H)-furanone could predict its electrophilicity, identify the most reactive sites for nucleophilic attack, and elucidate the stability of potential reaction intermediates. researchgate.net For instance, experimental work on a related furanone demonstrated that hydride attack occurs at the C-4 position, a finding that could be computationally modeled for the title compound. researchgate.net

Furthermore, the structural dynamics of the furanone ring system in different chemical environments warrant deeper investigation. The related compound MX is known to exist in a pH-dependent equilibrium with its ring-opened acyclic form. ca.gov It is crucial to explore whether 4-Chloromethyl-2(5H)-furanone exhibits similar tautomerism, as this would significantly impact its reactivity, stability, and interaction with biological molecules.

Expansion of Applications in Chemical Synthesis

The 2(5H)-furanone skeleton is a valuable pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netacs.org A significant future research direction is to leverage 4-Chloromethyl-2(5H)-furanone as a versatile intermediate to synthesize novel and complex molecules.

The reactive chloromethyl group serves as a handle for introducing various functional groups and building larger molecular architectures. This makes it an ideal precursor for creating libraries of new compounds for biological screening. For example, research on other 2(5H)-furanones has shown that they can be functionalized to produce novel sulfur-containing derivatives with significant antibacterial activity against pathogens like Staphylococcus aureus. mdpi.com Similar strategies could be applied to 4-Chloromethyl-2(5H)-furanone to develop new potential therapeutic agents. The broad potential for furanone-containing compounds extends to the development of insecticides, fungicides, and allergy inhibitors. acs.org

Moreover, its structure is well-suited for use as a building block in the synthesis of more complex heterocyclic systems. Tandem cyclization reactions have been used to convert furanone derivatives into novel tricyclic fused compounds containing structures like the 1,2,3-triazole ring, which can be further transformed into other heterocycles such as pyridines. sioc-journal.cn Exploring the cycloaddition and tandem reaction capabilities of 4-Chloromethyl-2(5H)-furanone could open pathways to new classes of polycyclic compounds with unique properties. Its utility has also been demonstrated in toxicological research, where it and its analogues are synthesized for structure-activity relationship studies to understand the mechanisms of genotoxicity. researchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions for Chlorinated Furanones

Basic: How does the α,β-unsaturated lactone motif influence the reactivity of 4-chloromethyl-2(5H)-furanone?

Answer:

The α,β-unsaturated lactone system enables dual reactivity :

Electrophilic Sites : The electron-deficient β-carbon undergoes Michael additions with nucleophiles (e.g., amines, thiols), forming covalent adducts critical for antibacterial or anticancer activity .

Lactone Ring Opening : Under basic conditions, the lactone ring opens to form carboxylates, which can be reclosed to modify substituents (e.g., introducing chloromethyl groups) .

Conjugation with Chlorine : The electron-withdrawing Cl groups enhance electrophilicity, increasing reactivity toward biomolecular targets (e.g., bacterial enzymes) .

Q. Key Structural Insights :

- Chlorine atoms at C3/C4 positions increase antibacterial potency by 4–8× compared to non-chlorinated analogs .

- The chloromethyl group at C4 enhances lipophilicity (logP ~1.2–1.5), improving membrane permeability .

Advanced: How can computational methods optimize 4-chloromethyl-2(5H)-furanone derivatives for bioactivity?

Answer:

Density Functional Theory (DFT) studies guide structural modifications by predicting:

Electronic Properties :

- HOMO-LUMO Gaps : Narrow gaps (e.g., 4.5–5.0 eV) correlate with higher reactivity and antioxidative potential. For example, 5-phenyl-substituted furanones show lower gaps (4.2 eV) than methyl analogs (5.1 eV) .

- Dipole Moments : Higher dipole moments (>3.0 Debye) improve solubility and interaction with polar biological targets .

Thermodynamic Stability :

- Chloromethyl derivatives exhibit favorable Gibbs free energy (-220 kcal/mol), suggesting synthetic feasibility .

Q. Table 2: Computational Parameters for Furanone Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2(5H)-Furanone (parent) | -7.8 | -2.7 | 5.1 | 2.9 |

| 4-Chloromethyl derivative | -7.5 | -2.9 | 4.6 | 3.2 |

| 5-Phenyl derivative | -7.2 | -3.0 | 4.2 | 3.5 |

| Data adapted from . |

Advanced: How to resolve contradictions in genotoxicity data among chlorinated furanones?

Answer:

Conflicting genotoxicity results (e.g., MX being carcinogenic vs. non-mutagenic dental derivatives) arise from:

Dose-Dependent Effects : MX shows mutagenicity at >10 µM in micronucleus assays but is non-toxic at <1 µM in biofilm-inhibition studies .

Metabolic Activation : Pro-mutagens like MCA require hepatic S9 mix for activation, while others (e.g., CMCF) are direct-acting .

Model Systems : Discrepancies between in vitro (e.g., bacterial reverse mutation) and in vivo (rodent) models necessitate multi-endpoint testing .

Q. Methodological Recommendations :

- Use Ames II + Comet Assay for comprehensive genotoxicity screening .

- Compare EC₅₀ (bioactivity) vs. LD₅₀ (toxicity) ratios to assess therapeutic windows .

Basic: What analytical techniques characterize 4-chloromethyl-2(5H)-furanone in complex matrices?

Answer:

- GC-MS : Quantify furanones using DB-5MS columns (30 m × 0.25 mm) with electron ionization. Detection limits: 0.1–0.5 ng/mL .

- HPLC-UV : C18 columns (4.6 × 150 mm, 5 µm), 254 nm detection. Retention time: 8.2 min for MX analogs .

- NMR : ¹³C NMR distinguishes chloromethyl (δ 45–50 ppm) from hydroxy groups (δ 95–100 ppm) .

Q. Table 3: Analytical Parameters for MX (Analogous Compound)

| Parameter | GC-MS | HPLC-UV |

|---|---|---|

| LOD | 0.2 ng/mL | 5 ng/mL |

| LOQ | 0.5 ng/mL | 15 ng/mL |

| Recovery (%) | 85–92 | 78–88 |

| Adapted from . |

Advanced: What strategies mitigate cytotoxicity in chlorinated furanone-based therapeutics?

Answer:

- Polymer Conjugation : Covalent attachment to methacrylate polymers reduces IC₅₀ from 25 µM (free drug) to >200 µM (polymer-bound), minimizing oral tissue toxicity .

- Pro-Drug Design : Mask the lactone as a pH-sensitive ester, activating only in bacterial biofilms (pH 5.5–6.5) .

- Nanoencapsulation : Liposomal formulations reduce hepatic uptake by 60%, lowering systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.